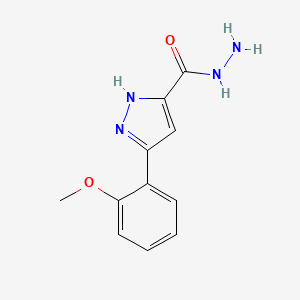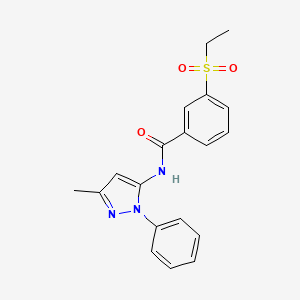![molecular formula C16H11ClN2O B2826201 4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol CAS No. 477856-59-0](/img/structure/B2826201.png)
4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C16H11ClN2O . It is also known as 4-(4-(4-Chlorophenyl)pyrimidin-2-yl)phenol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a carbon-carbon bond . The pyrimidine ring is further substituted with a 4-chlorophenyl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 282.72 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activity
One study discusses the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting their role as selective aldose reductase inhibitors. These compounds, including variations with chlorophenyl groups, have shown activity in the micromolar/submicromolar range. Their structure-activity relationships indicate significant antioxidant properties, especially in derivatives with a catechol moiety. This research suggests potential applications in treating complications related to diabetes and oxidative stress (La Motta et al., 2007).
Environmental Impact and Transformation Products
Another area of research concerns the environmental impact of UV filters like 2,4-dihydroxybenzophenone, which can transform into various by-products, including chlorinated benzoquinone and phenyl benzoquinones, during chlorination treatments. These transformations indicate potential ecological and health risks associated with chlorine disinfection processes in water treatment (Sun et al., 2019).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one, provides insights into their chemical properties. These studies often involve detailed analysis of crystal structures, offering foundational knowledge for developing new compounds with desired activities (Wang et al., 2008).
Advanced Materials Development
Further research explores the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, aiming at applications in material science, such as the development of new polymeric materials with specific physical and chemical properties. These studies contribute to the advancement of materials science, particularly in creating high-performance polymers and coatings (Liu et al., 2006).
作用機序
Target of Action
Similar compounds have been known to interact withVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process critical for the growth and development of solid tumors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKXKJBTDZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)
![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)
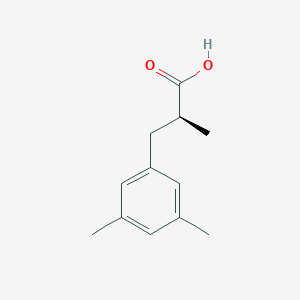
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
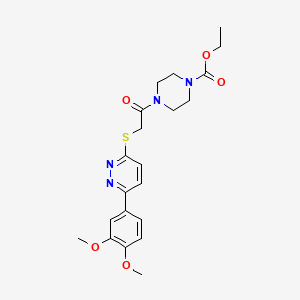
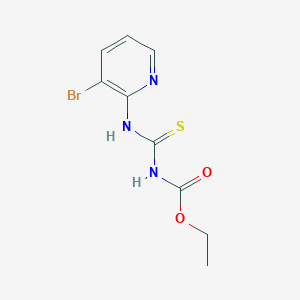
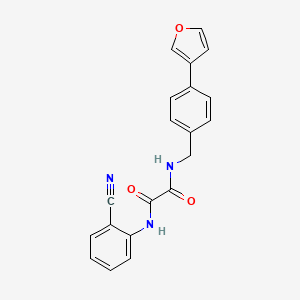
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)
